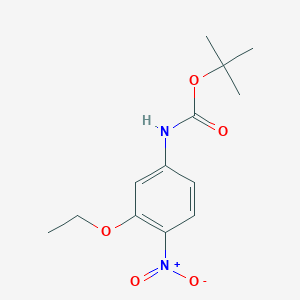
N-Boc-3-ethoxy-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-3-ethoxy-4-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, an ethoxy group at the third position, and a nitro group at the fourth position of the aniline ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-ethoxy-4-nitroaniline typically involves multiple steps. One common route starts with the nitration of aniline to form 4-nitroaniline. This is followed by the protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a suitable base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-ethoxy-4-nitroaniline undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium ethoxide or other nucleophiles in suitable solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or methanol.
Major Products Formed
Reduction: 3-ethoxy-4-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Deprotection: 3-ethoxy-4-nitroaniline.
Scientific Research Applications
N-Boc-3-ethoxy-4-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-3-ethoxy-4-nitroaniline depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can participate in various biochemical pathways. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis. The ethoxy group can influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-nitroaniline: Similar structure but lacks the ethoxy group.
3-ethoxy-4-nitroaniline: Similar structure but lacks the Boc group.
N-Boc-3-methoxy-4-nitroaniline: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
N-Boc-3-ethoxy-4-nitroaniline is unique due to the presence of both the Boc protecting group and the ethoxy group, which provide distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
Molecular Formula |
C13H18N2O5 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
tert-butyl N-(3-ethoxy-4-nitrophenyl)carbamate |
InChI |
InChI=1S/C13H18N2O5/c1-5-19-11-8-9(6-7-10(11)15(17)18)14-12(16)20-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,16) |
InChI Key |
FKEYBVCNQHXBHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13506452.png)
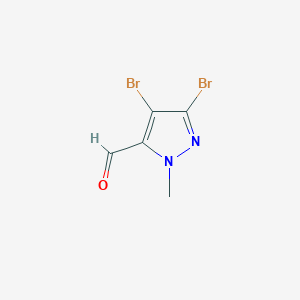
aminehydrochloride](/img/structure/B13506476.png)
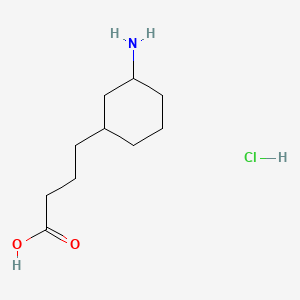

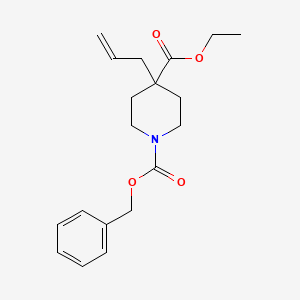
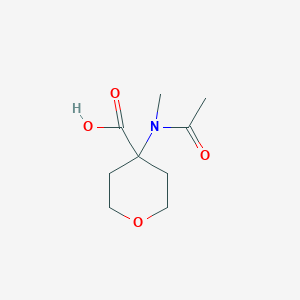

![Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13506513.png)
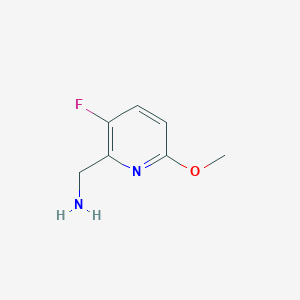
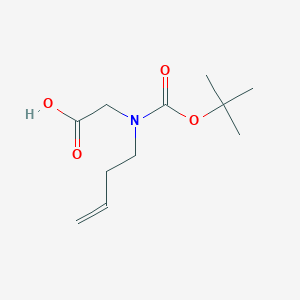
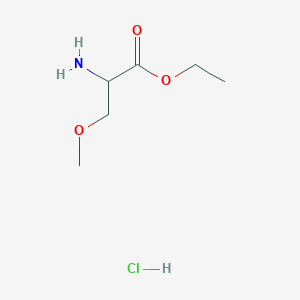
![Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B13506529.png)
![9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B13506532.png)
